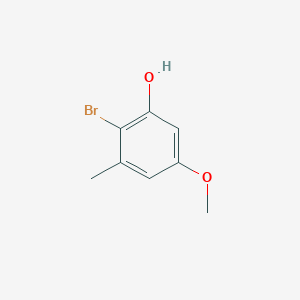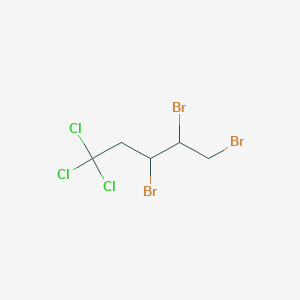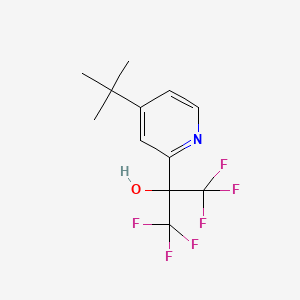
2-(4-Tert-butylpyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3,3,3-Hexafluoro-2-(4-tert-butylpyridin-2-yl)propan-2-ol is a fluorinated organic compound known for its high polarity and unique chemical properties. This compound is often used in various chemical reactions and industrial applications due to its ability to act as a strong hydrogen-bond donor and its high ionizing power.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-hexafluoro-2-(4-tert-butylpyridin-2-yl)propan-2-ol typically involves the reaction of hexafluoroacetone with 4-tert-butylpyridine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and scalability. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity 1,1,1,3,3,3-hexafluoro-2-(4-tert-butylpyridin-2-yl)propan-2-ol.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,3,3,3-Hexafluoro-2-(4-tert-butylpyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
1,1,1,3,3,3-Hexafluoro-2-(4-tert-butylpyridin-2-yl)propan-2-ol has several scientific research applications:
Biology: This compound is used in the preparation of biologically active molecules and as a solvent in peptide synthesis.
Medicine: It is employed in the synthesis of fluorinated pharmaceuticals, which often exhibit enhanced biological activity and stability.
Mécanisme D'action
The mechanism of action of 1,1,1,3,3,3-hexafluoro-2-(4-tert-butylpyridin-2-yl)propan-2-ol involves its ability to act as a strong hydrogen-bond donor and its high ionizing power. These properties facilitate various chemical reactions, such as Friedel-Crafts reactions, by stabilizing transition states and intermediates. The compound’s high polarity also enhances its solubility in polar solvents, making it an effective solvent for many reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: Similar in structure but lacks the pyridine ring, making it less versatile in certain reactions.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated alcohol with different steric and electronic properties.
Uniqueness
1,1,1,3,3,3-Hexafluoro-2-(4-tert-butylpyridin-2-yl)propan-2-ol is unique due to the presence of both the hexafluoroisopropanol moiety and the tert-butylpyridine ring. This combination imparts distinct chemical properties, such as enhanced hydrogen-bonding ability and increased steric hindrance, making it suitable for specific applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
87432-81-3 |
|---|---|
Formule moléculaire |
C12H13F6NO |
Poids moléculaire |
301.23 g/mol |
Nom IUPAC |
2-(4-tert-butylpyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C12H13F6NO/c1-9(2,3)7-4-5-19-8(6-7)10(20,11(13,14)15)12(16,17)18/h4-6,20H,1-3H3 |
Clé InChI |
JQOCMXKPCSSXPW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=NC=C1)C(C(F)(F)F)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


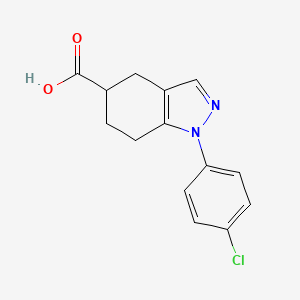
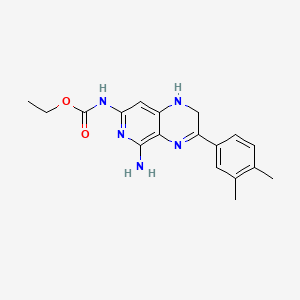
![n,n-Diethylpyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14012192.png)
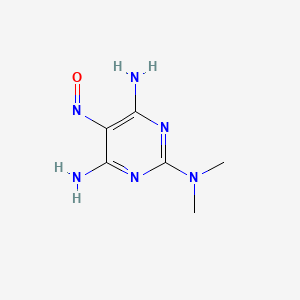

![tert-Butyl 6-(cyanomethylene)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14012218.png)
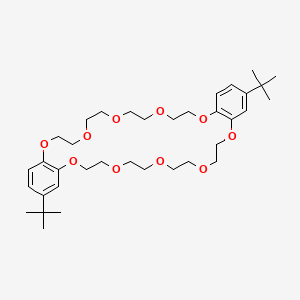
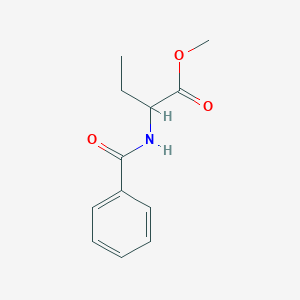

![6-(3-(Piperazin-1-YL)propanoyl)benzo[D]oxazol-2(3H)-one](/img/structure/B14012237.png)
![2,5,7-Trichloroimidazo[1,2-c]pyrimidine](/img/structure/B14012241.png)

